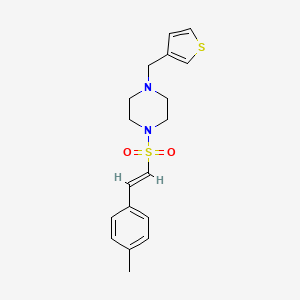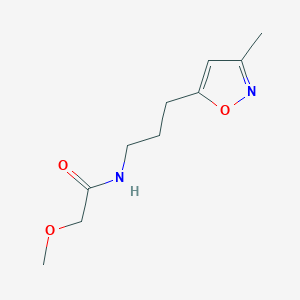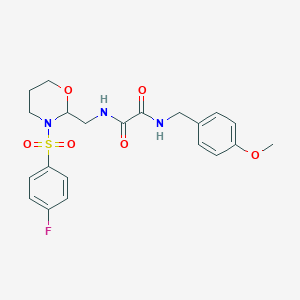
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to contain several functional groups, including a sulfonyl group attached to a fluorophenyl group, an oxazinan ring, and a methoxybenzyl group attached to an oxalamide group. These groups could potentially confer a variety of chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best visualized using specialized chemical software. The presence of multiple functional groups and a cyclic structure could result in a variety of interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be determined by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the oxazinan ring might be able to participate in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility could be affected by the presence of polar groups like the sulfonyl and oxalamide groups .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and properties of new zinc phthalocyanine derivatives, including those with benzenesulfonamide groups similar to the compound . These derivatives show promise in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Pyridazinyl Sulfonamide Derivatives : Mohamed (2007) investigated the synthesis of new pyridazinyl sulfonamide derivatives, including compounds with structural elements akin to the given compound. These derivatives displayed significant antibacterial activities against various bacteria, highlighting their potential in antimicrobial applications (Mohamed, 2007).
Antiandrogen Activity
- Nonsteroidal Antiandrogens : Tucker, Crook, and Chesterson (1988) synthesized a series of compounds, including derivatives of 2-hydroxypropionanilides with substituted thio groups and corresponding sulfones, showing antiandrogen activity. These findings suggest potential applications in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Catalytic Applications
- Oxidative Enantioselective α-Fluorination : Li, Wu, and Wang (2014) studied the oxidative enantioselective α-fluorination of aliphatic aldehydes, a process facilitated by N-heterocyclic carbene catalysis. This research indicates the potential use of such compounds in catalytic applications, particularly in organic synthesis (Li, Wu, & Wang, 2014).
Insecticide Development
- Flubendiamide : Tohnishi et al. (2005) described Flubendiamide, a novel insecticide with a unique chemical structure featuring sulfonylalkyl and other novel substituents. The insecticidal activity, especially against lepidopterous pests, suggests the relevance of similar compounds in developing new insecticides (Tohnishi et al., 2005).
Agricultural Applications
- Herbicides with Fluorine Substitution : Hamprecht, Würzer, and Witschel (2004) discussed the effects of fluorine atoms introduction into benzoxazin-4-one derivatives, significantly changing their herbicidal properties. This research indicates the potential agricultural applications of compounds with similar structures (Hamprecht, Würzer, & Witschel, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O6S/c1-30-17-7-3-15(4-8-17)13-23-20(26)21(27)24-14-19-25(11-2-12-31-19)32(28,29)18-9-5-16(22)6-10-18/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUVFRUOUZZNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
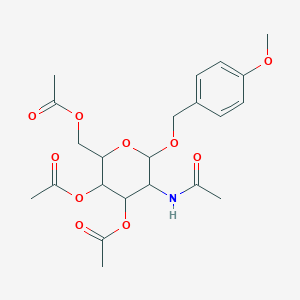
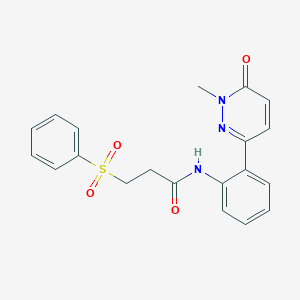

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)


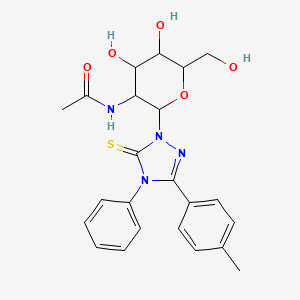

![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)
![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)
